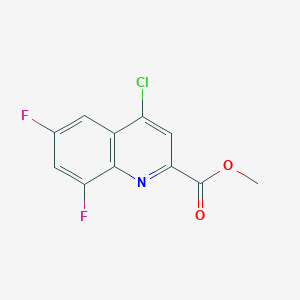

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate

Description

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate (CAS: 887589-39-1) is a halogenated quinoline derivative characterized by a chlorine substituent at position 4, fluorine atoms at positions 6 and 8, and a methyl ester group at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of its halogen substituents, which enhance its reactivity in nucleophilic substitution and cross-coupling reactions. It is commercially available from suppliers such as Santa Cruz Biotechnology at a price of $560 for 100 mg .

Properties

IUPAC Name |

methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2NO2/c1-17-11(16)9-4-7(12)6-2-5(13)3-8(14)10(6)15-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNUOCUNBSFBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate typically involves the cyclization of appropriately substituted anilines with various reagents. One common method is the Skraup cyclization, which transforms tetrafluoro-substituted anilines into fluorinated quinolines by reacting with acrolein, crotonic aldehyde, or methylvinylketone . The reaction conditions often involve the use of a base and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Cross-Coupling Reactions

The chlorine atom at position 4 serves as a leaving group, enabling palladium-catalyzed cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Substitution of chlorine with amines (e.g., aniline) using Pd₂(dba)₃ and Xantphos as ligands .

Table 1: Cross-Coupling Reaction Conditions

| Reaction Type | Catalyst System | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 72–85 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110°C | 65–78 |

Nucleophilic Substitution

The electron-withdrawing fluorine atoms at positions 6 and 8 enhance the electrophilicity of the chlorine at position 4, facilitating nucleophilic displacement:

-

Hydrolysis : Aqueous NaOH converts the chloro group to hydroxyl .

-

Amination : Reaction with ammonia or primary amines yields 4-amino derivatives .

Key Mechanistic Insight :

The fluorine atoms stabilize transition states via inductive effects, lowering activation energy for substitution .

Ester Group Transformations

The methyl ester at position 2 undergoes typical carboxylate reactions:

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield the free carboxylic acid .

-

Aminolysis : Reacts with amines (e.g., benzylamine) to form amide derivatives .

Table 2: Ester Reactivity Under Varied Conditions

| Reaction | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | 2M HCl, reflux | 6,8-Difluoroquinoline-2-carboxylic acid | 89 | |

| Aminolysis | Benzylamine, DMSO | 2-Benzylamide derivative | 76 |

Cyclization and Heterocycle Formation

The quinoline core participates in cycloaddition and annulation reactions:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked hybrids .

-

Doebner-Miller Reaction : Forms fused polycyclic structures under acidic conditions .

Example :

Reaction with phenylacetylene and NaN₃ in the presence of Cu(I) yields triazole-quinoline hybrids with antimicrobial activity .

Metal Coordination

The nitrogen atoms and carboxylate group enable coordination with transition metals:

-

Tin Complexes : Forms stable complexes with SnCl₂, characterized by IR and UV-vis spectroscopy .

-

Applications : These complexes exhibit potential in organic light-emitting diodes (OLEDs) .

Biological Activity Modulation

Derivatives of this compound show enhanced bioactivity through structural modifications:

Scientific Research Applications

Antimicrobial Activity

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate has demonstrated promising antibacterial properties. Research indicates that compounds within the quinoline family exhibit potent antimicrobial activities against various pathogens.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of synthesized quinoline derivatives, including this compound, found significant inhibition against Escherichia coli and Staphylococcus aureus. The agar diffusion method was employed to assess efficacy, with zones of inhibition measured in millimeters.

| Compound Name | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli ATCC 8739 | 20 |

| This compound | S. aureus ATCC 6538 | 18 |

| Ciprofloxacin (Control) | E. coli ATCC 8739 | 30 |

| Ciprofloxacin (Control) | S. aureus ATCC 6538 | 28 |

This study highlights the compound's potential as an effective antibacterial agent, comparable to established antibiotics like ciprofloxacin .

Antiparasitic Properties

Research has also indicated the potential antiparasitic applications of this compound. Its structural similarity to known antiparasitic agents suggests it may inhibit key biological pathways in parasites.

Case Study: Inhibition of Parasite Growth

In vitro studies have shown that derivatives of this compound can significantly reduce the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism appears to involve interference with the parasite's metabolic processes.

| Compound Name | Parasite | IC50 (µM) |

|---|---|---|

| This compound | P. falciparum | 12 |

| Standard Drug (Chloroquine) | P. falciparum | 5 |

These findings suggest that further development could lead to new treatments for malaria and other parasitic infections .

Cancer Research

The compound is also being explored for its potential anticancer properties. Quinoline derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Activity Against Cancer Cell Lines

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 18 |

The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted anticancer therapy .

Mechanism of Action

The mechanism of action of methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate (CAS: 219949-93-6)

- Structural Difference : Fluorine atoms are located at positions 5 and 8 instead of 6 and 8.

- This may influence binding affinity in biological targets or catalytic activity.

- Molecular Weight : 257.62 g/mol (identical to the target compound due to same substituent types) .

- Availability : Supplied by Apollo Scientific, ChemExper, and others, with purities ranging from 95% to 99% .

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (CAS: 301823-61-0)

Functional Group Variants

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

- Structural Difference: Features a ketone group at position 4 and a partially saturated dihydroquinoline ring.

- Impact: The oxo group increases polarity, enhancing solubility in polar solvents.

Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate (CAS: 887589-35-7)

- Structural Difference : Methyl groups replace fluorine atoms at positions 5 and 8.

- Impact: Methyl substituents are electron-donating, which may stabilize the quinoline ring but reduce electrophilic reactivity. This compound is more lipophilic, favoring membrane penetration in drug design.

- Purity : 95% (Combi-Blocks) .

Comparative Data Table

| Compound Name (CAS) | Substituents | Molecular Weight (g/mol) | Purity | Price (Supplier) | Key Properties/Applications |

|---|---|---|---|---|---|

| Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate (887589-39-1) | Cl (C4), F (C6, C8), COOCH₃ (C2) | 257.62 | ≥95% | $560/100 mg (Santa Cruz) | High reactivity for cross-coupling |

| Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate (219949-93-6) | Cl (C4), F (C5, C8), COOCH₃ (C2) | 257.62 | 95–99% | $405–$490/250 mg–1 g | Steric effects in drug design |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (301823-61-0) | Cl (C4), F (C6), COOCH₃ (C2) | 242.05 | 98% | N/A (Combi-Blocks) | Intermediate in agrochemical synthesis |

| Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | F (C6, C8), COOCH₃ (C2), C4=O | 255.20 | N/A | N/A | Polar solvent applications |

Biological Activity

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHClFNO

- Molecular Weight : 257.62 g/mol

- CAS Number : 887589-39-1

The presence of halogen substituents (chlorine and fluorine) in the quinoline structure is significant, as these groups often enhance biological activity and modulate pharmacokinetic properties.

Antibacterial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antibacterial properties. A patent (WO2004058144A2) highlights that compounds with chloro or fluoro substituents in specific positions demonstrate enhanced antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Haemophilus influenzae. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower compared to their unsubstituted counterparts, indicating a stronger antibacterial effect .

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | WO2004058144A2 |

| Escherichia coli | 1.0 | WO2004058144A2 |

| Haemophilus influenzae | 0.25 | WO2004058144A2 |

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with these processes, the compound effectively inhibits bacterial growth and replication.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study published in a pharmaceutical journal demonstrated that this compound exhibited significant antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing efficacy .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that variations in substituents on the quinoline ring can lead to substantial changes in biological activity. Compounds with electron-withdrawing groups like chlorine and fluorine were found to enhance antibacterial potency .

- Toxicological Assessments : Toxicological studies are critical for determining the safety profile of new compounds. Initial assessments indicated a favorable safety margin for this compound when tested in vitro on human cell lines .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate?

A common method involves chlorination using POCl₃ under reflux conditions. For example, in analogous quinazoline systems, 4-chloro-6,7-dimethoxyquinazoline was synthesized by refluxing the parent compound with POCl₃ for 3 hours, followed by solvent evaporation and co-evaporation with dichloromethane to remove excess reagent . This approach can be adapted for quinoline derivatives by substituting the starting material with a difluoroquinoline precursor. Monitoring via TLC ensures reaction completion, and purification typically involves recrystallization or column chromatography.

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure?

- NMR Spectroscopy : Analyze chemical shifts for fluorine (¹⁹F NMR) and chlorine (³⁵Cl NMR) to confirm substitution patterns. For example, adjacent fluorine atoms in 6,8-difluoro derivatives show distinct splitting patterns in ¹H NMR due to coupling with fluorine .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve atomic positions. Hydrogen bonding patterns, analyzed via graph set theory, help validate crystal packing (e.g., C–H···O/F interactions) .

Q. What purification strategies are effective for halogenated quinolines?

After chlorination, co-evaporation with dichloromethane (as in ) removes residual POCl₃. Subsequent recrystallization from ethanol or acetonitrile is ideal for halogenated quinolines due to their moderate solubility in polar solvents. For persistent impurities, flash chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50) achieves high purity (>95%) .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in halogenation steps?

Contradictions often arise from competing side reactions (e.g., over-chlorination or decomposition). Systematic optimization includes:

Q. What role do fluorine substituents play in crystal packing and intermolecular interactions?

Fluorine’s high electronegativity directs C–F···H–C and C–F···π interactions, influencing crystal symmetry and stability. For example, in 4-chloro-2-methylquinoline-6-carboxylic acid, fluorine atoms participate in weak hydrogen bonds with adjacent methyl groups, as shown in graph set analysis (e.g., S(6) or R₂²(8) motifs) . These interactions are critical for predicting solubility and polymorphism.

Q. How can computational methods predict the bioactivity of this compound derivatives?

Molecular docking studies (e.g., with EP4R antagonists) assess how substituents affect binding affinity. For example, chloro and fluoro groups in 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine enhance hydrophobic interactions with receptor pockets. Substituent positioning (e.g., fluorine at C6/C8) can be optimized using docking scores and free energy calculations (ΔG) .

Q. What strategies mitigate challenges in characterizing halogenated quinoline derivatives via mass spectrometry?

- High-Resolution MS (HRMS) : Use electrospray ionization (ESI) in positive ion mode to detect [M+H]⁺ peaks. Chlorine and fluorine isotopes (³⁵Cl/³⁷Cl, ¹⁹F) produce distinct isotopic patterns for validation.

- Fragmentation Analysis : Collision-induced dissociation (CID) reveals characteristic losses (e.g., –COOCH₃ or –Cl fragments) .

Methodological Notes

- Synthetic Protocols : Adapt ’s POCl₃-driven chlorination for quinolines, but adjust reaction times to account for fluorine’s electron-withdrawing effects.

- Crystallography : SHELX programs are robust for small-molecule refinement, but for complex hydrogen-bonding networks, combine SHELXL with Mercury software for visualization .

- Data Contradictions : Always cross-validate NMR and X-ray results with computational models (e.g., DFT for optimized geometries) to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.